4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine moiety, a piperazine ring, and a trifluoromethyl-substituted pyrimidine ring. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of the compound “4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is the Janus Kinase (JAK) . JAKs are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
This compound acts as a JAK inhibitor . It binds to the kinase domain of JAKs, leading to the inhibition of JAK kinases and subsequent blockage of the JAK-STAT signaling pathway . This results in the modulation of gene expression and a decrease in inflammatory responses .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . This pathway is crucial for numerous biological processes, including cell growth, differentiation, apoptosis, and immune response . By inhibiting JAKs, the compound disrupts this pathway, leading to potential therapeutic effects in diseases associated with overactive JAK-STAT signaling .
Pharmacokinetics
As a jak inhibitor, it is expected to have good bioavailability and effective distribution within the body to reach its target sites .
Result of Action
The inhibition of the JAK-STAT pathway by this compound can lead to a decrease in inflammation and other responses mediated by this pathway . This makes it a potential therapeutic agent for diseases associated with overactive JAK-STAT signaling, such as certain types of cancer and autoimmune diseases .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperazine ring: The pyrazolo[1,5-a]pyrazine intermediate is then reacted with a piperazine derivative to form the desired linkage.
Introduction of the trifluoromethyl group: The final step involves the incorporation of the trifluoromethyl group onto the pyrimidine ring, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar compounds to 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine include other pyrazolo[1,5-a]pyrazine and pyrimidine derivatives. These compounds share structural similarities but may differ in their substituents and overall biological activities. Some examples include:
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in optical materials.
Pyrazolo[1,5-a]pyrazine derivatives: Studied for their potential as therapeutic agents targeting various biological pathways.
Properties
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N7/c16-15(17,18)12-9-13(21-10-20-12)23-5-7-24(8-6-23)14-11-1-2-22-25(11)4-3-19-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFWGINXFPWOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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